molecular formula C19H17N3O3S B2880114 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide CAS No. 681265-49-6

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide

Cat. No.: B2880114
CAS No.: 681265-49-6
M. Wt: 367.42
InChI Key: FWTCSGKGEVTFAM-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Biological Activity

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thieno[3,4-c]pyrazole derivatives. Its structure includes a thieno[3,4-c]pyrazole core fused with a phenyl group and a 4-methylbenzamide moiety. The presence of the 5,5-dioxido group enhances its chemical reactivity and potential interactions with biological targets.

Molecular Formula: C18H18N4O3S
Molecular Weight: Approximately 370.43 g/mol

Research indicates that compounds within the thieno[3,4-c]pyrazole class may exhibit various biological activities, including:

  • Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural features allow interaction with critical cellular pathways.
  • Antimicrobial Effects: Similar compounds have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.

Antitumor Activity

A study conducted on a series of thieno[3,4-c]pyrazole derivatives, including this compound, evaluated their efficacy against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines such as Mia PaCa-2 and PANC-1.

CompoundCell LineIC50 (µM)Mechanism
N-(5,5-dioxido...)Mia PaCa-215.6Apoptosis induction
N-(5,5-dioxido...)PANC-112.3Cell cycle arrest

Antimicrobial Activity

In vitro studies have shown that derivatives similar to N-(5,5-dioxido...) possess antimicrobial properties against common pathogens like Staphylococcus aureus and Escherichia coli. The disk diffusion method was employed to assess the antimicrobial efficacy.

PathogenZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18

Case Studies

  • Antitumor Evaluation : A recent publication detailed the synthesis and biological evaluation of thieno[3,4-c]pyrazole derivatives. Among these, N-(5,5-dioxido...) was highlighted for its potent antitumor activity against various cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with target proteins involved in cancer progression.
  • Antimicrobial Testing : Another study focused on the antimicrobial potential of thieno[3,4-c]pyrazole derivatives. The findings suggested that N-(5,5-dioxido...) exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-7-9-14(10-8-13)19(23)20-18-16-11-26(24,25)12-17(16)21-22(18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTCSGKGEVTFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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